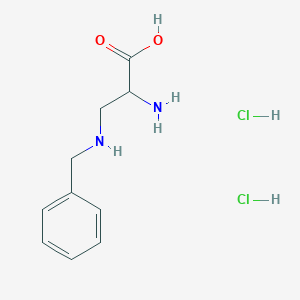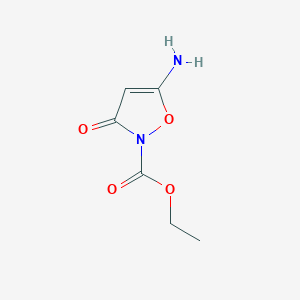![molecular formula C10H22N2O2 B1382226 tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate CAS No. 1702807-93-9](/img/structure/B1382226.png)
tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3, (H,12,13) . This indicates that the molecule contains 10 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.29 g/mol. It is typically stored at 4 degrees Celsius and is in the form of an oil .Scientific Research Applications
Synthesis of Protease Inhibitors
Enantioselective syntheses of tert-butyl carbamates, including similar compounds to tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate, have been utilized in the development of potent protease inhibitors. For example, Ghosh, Cárdenas, and Brindisi (2017) explored the synthesis of tert-butyl carbamates for β-secretase inhibitors, crucial in the treatment of diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Drug Synthesis
Tert-butyl carbamates have been used as intermediates in the synthesis of various biologically active compounds. Li et al. (2012) described the synthesis of a tert-butyl carbamate derivative as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Natural Product Synthesis
These compounds have been used in the synthesis of natural products with therapeutic potential. Tang et al. (2014) synthesized a tert-butyl carbamate intermediate from L-Serine for the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Organic Synthesis Methodologies
Research has been conducted on the development of synthetic methodologies involving tert-butyl carbamates. Smith, El-Hiti, and Alshammari (2013) studied the directed lithiation of tert-butyl carbamates, demonstrating their utility in organic synthesis (Smith, El-Hiti, & Alshammari, 2013).
X-ray Crystallography
Tert-butyl carbamates have also been analyzed through X-ray crystallography to better understand their molecular structure. Kant, Singh, and Agarwal (2015) characterized tert-butyl carbamates using X-ray diffraction, contributing to the understanding of their chemical properties (Kant, Singh, & Agarwal, 2015).
Chemical Transformations and Reactions
Research has also focused on the chemical transformations of tert-butyl carbamates. Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating their versatility in chemical reactions (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
Result of Action
The molecular and cellular effects of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with targets . .
Properties
IUPAC Name |
tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRACYXJGFHJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)
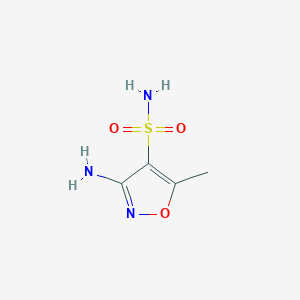
![8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1382147.png)
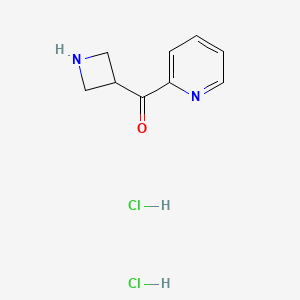
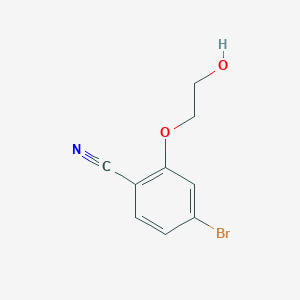

amine hydrochloride](/img/structure/B1382155.png)
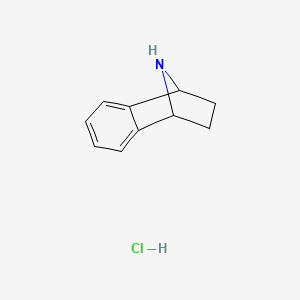
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)


